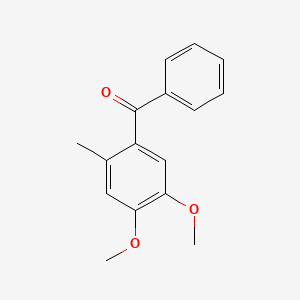

4,5-Dimethoxy-2-methylbenzophenone

Description

4,5-Dimethoxy-2-methylbenzophenone is a benzophenone derivative featuring methoxy groups at the 4- and 5-positions and a methyl group at the 2-position of one aromatic ring. Benzophenones are widely studied for their applications in UV absorption, polymer stabilization, and pharmaceutical intermediates.

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(4,5-dimethoxy-2-methylphenyl)-phenylmethanone |

InChI |

InChI=1S/C16H16O3/c1-11-9-14(18-2)15(19-3)10-13(11)16(17)12-7-5-4-6-8-12/h4-10H,1-3H3 |

InChI Key |

MHAZRULPXHMCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-Dimethoxy-2-methylbenzophenone typically follows a Friedel-Crafts acylation approach, where a suitably substituted benzene derivative is acylated with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The key steps involve:

- Starting from 1,2-dimethoxy-4-methylbenzene or related derivatives.

- Acylation with benzoyl chloride or substituted benzoyl chlorides.

- Methylation or demethylation steps to adjust methoxy groups.

- Purification by selective crystallization and solvent extraction.

This route is favored due to the availability of starting materials and the ability to control regioselectivity and substitution patterns.

Key Preparation Method via Friedel-Crafts Acylation

Reaction Scheme Overview

Detailed Experimental Procedure

Friedel-Crafts Acylation:

1,2-Dimethoxy-4-methylbenzene is dissolved in dry methylene chloride and cooled to 0-5°C. p-Methylbenzoyl chloride is added dropwise with stirring. Aluminum chloride is added as a catalyst. The reaction mixture is stirred and gradually warmed to reflux for 2-3 hours to ensure complete acylation.Workup and Extraction:

After reaction completion, the mixture is quenched with dilute hydrochloric acid and washed with aqueous potassium hydroxide to extract the benzophenone salts. The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.Crystallization:

The crude product is dissolved in ethyl acetate and treated with n-hexane to induce crystallization. The suspension is stirred at -15°C for 2 hours to complete crystallization. The crystals are filtered, washed, and dried under vacuum at 45-55°C.Methylation/Demethylation (if required):

For fine-tuning methoxy groups, methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions, or demethylation via aluminum chloride in triethylamine under reflux.

Alternative One-Pot Process (Related Benzophenone Derivatives)

A novel one-pot process reported for related benzophenones involves:

- Reacting 1,2-dimethoxybenzene with p-methylbenzoyl chloride in dichloromethane at 0-5°C.

- Adding acetone, melamine nitrate as a nitrating agent, and p-toluenesulfonic acid (PTSA).

- Heating the mixture at 40°C for 12 hours to achieve nitration and acylation simultaneously.

- This method enhances efficiency and yield, offering a commercially feasible route to substituted benzophenones similar to this compound.

Purification and Yield Optimization

Purification techniques are critical for isolating high-purity this compound:

Yields typically range from 50% to 75% depending on reaction scale and conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Starting Material | 1,2-Dimethoxy-4-methylbenzene | Commercially available or synthesized |

| Acylating Agent | p-Methylbenzoyl chloride | Purity affects yield |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid for Friedel-Crafts acylation |

| Solvent | Methylene chloride (CH2Cl2) | Dry solvent preferred |

| Reaction Temperature | 0-5°C initially, then reflux | Controls regioselectivity |

| Reaction Time | 2-3 hours reflux | Ensures complete acylation |

| Workup | Aqueous KOH extraction, acid quench | Separates product salts |

| Purification | Crystallization in ethyl acetate/n-hexane | Enhances purity |

| Overall Yield | 50-75% | Dependent on scale and optimization |

Research Findings and Considerations

- The synthetic route is well-established but involves multiple steps and requires careful control of reaction conditions to avoid isomer formation and side reactions.

- Selective crystallization of salts allows separation of regioisomeric benzophenones, improving product purity.

- Use of melamine nitrate as a nitrating agent in one-pot processes has been shown to improve yield and reduce reaction time for related benzophenone derivatives, suggesting potential adaptation for this compound synthesis.

- Demethylation steps using aluminum chloride in triethylamine under reflux provide efficient conversion of methoxy groups when necessary.

- Safety protocols must be strictly followed due to the use of corrosive reagents like aluminum chloride and acid chlorides.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Photoinitiators in UV-Cured Inks and Coatings

One of the primary applications of 4,5-Dimethoxy-2-methylbenzophenone is as a photoinitiator in UV-curable inks and coatings. Photoinitiators are substances that absorb light and initiate polymerization upon exposure to UV radiation. This compound is particularly valued for its ability to facilitate the curing process in printing inks and coatings, enhancing the durability and performance of the final products.

- Mechanism : Upon UV exposure, this compound generates free radicals that initiate polymerization of acrylate monomers, leading to rapid curing.

- Benefits : The use of this compound allows for lower energy consumption during the curing process and results in high-quality finishes with improved adhesion properties .

Environmental Impact and Toxicity Studies

Research has identified benzophenones, including derivatives like this compound, as emerging contaminants in various environmental matrices. Studies have shown that these compounds can leach from products into water systems, raising concerns about their ecological impact.

- Toxicity : Toxicological assessments indicate that this compound exhibits varying degrees of toxicity towards aquatic organisms. For instance, studies have reported LC50 values indicating significant toxicity to species such as Daphnia magna and Chlorella vulgaris, making it crucial to monitor its presence in environmental samples .

- Regulatory Considerations : Due to its potential adverse effects on aquatic life and human health, regulatory bodies are increasingly focusing on establishing guidelines for permissible levels of benzophenones in consumer products and environmental samples .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a target analyte for various detection methods aimed at monitoring its presence in food packaging materials and other consumer goods.

- Detection Methods : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in complex matrices. A recent study developed a method for simultaneous determination of multiple photoinitiators in food packaging using gel permeation chromatography followed by GC-MS .

| Methodology | Detection Limits (mg/kg) | Recovery Rates (%) |

|---|---|---|

| GC-MS | 0.03 - 0.12 | 77 - 120 |

| HPLC | Varies by compound | Generally >70 |

Case Study 1: Migration from Food Packaging

A comprehensive analysis was conducted on the migration of photoinitiators from food packaging materials into food items. The study revealed that this compound could migrate into food products at levels exceeding regulatory limits, necessitating improved safety assessments for food contact materials .

Case Study 2: Ecotoxicological Assessment

Research evaluating the ecotoxicological effects of benzophenones highlighted significant impacts on aquatic organisms. The study found that exposure to sub-lethal concentrations of this compound led to hormonal disruptions in fish species, emphasizing the need for careful monitoring and regulation .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary but may include modulation of oxidative stress, inhibition of microbial growth, or interaction with specific enzymes.

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, enhancing electron density on the aromatic ring. This contrasts with the nitro group in 4,5-Dimethoxy-2-nitrobenzophenone, which is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions or reductions . Hydroxy Groups: Compounds like 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone exhibit strong UV absorption due to hydrogen bonding and conjugation, making them effective in sunscreens. The absence of hydroxy groups in the target compound may reduce UV efficacy but improve oxidative stability .

Physicochemical Properties

- Solubility: The methyl substituent in this compound likely reduces polarity compared to analogs with polar groups (e.g., 2,4-Dimethoxy-4'-hydroxybenzophenone), decreasing water solubility but enhancing lipid compatibility . Molecular Weight: Benzophenones generally have higher molecular weights (e.g., 274.27 for 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone) than acetophenones (e.g., 194.23 for 4',5'-Dimethoxy-2'-methylacetophenone), influencing their volatility and thermal stability .

Research Findings and Trends

- Synthesis: Nitro-substituted benzophenones (e.g., ) are synthesized via nitration, while hydroxy-substituted variants may involve demethylation or hydroxylation .

Q & A

Q. Key Considerations :

- Catalyst choice (AlCl₃ vs. other Lewis acids) impacts yield and regioselectivity.

- Solvent polarity (e.g., nitrobenzene) stabilizes intermediates in electrophilic substitution.

How is this compound characterized structurally?

Basic

Spectroscopic and crystallographic techniques are critical:

- NMR/IR : Confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹ in IR) and substituent positions .

- X-ray diffraction : Single-crystal studies resolve molecular conformation and intermolecular interactions. highlights torsion angles (e.g., O9—C8—C5—C6 = -141.1°) and hydrogen bonding (O—H⋯O) stabilizing the crystal lattice .

Q. Advanced :

- SHELX refinement (e.g., SHELXL) is widely used for small-molecule crystallography due to robust handling of high-resolution or twinned data . Challenges include refining methyl/methoxy groups due to rotational disorder, requiring constrained thermal parameters.

What are the solubility and stability properties of this compound?

Basic

While direct data for this compound is limited, analogues like 2-hydroxy-4-methoxybenzophenone () and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone () suggest:

- Solubility : Readily soluble in organic solvents (e.g., ethanol, ether, DMSO) but sparingly in water.

- Stability : Photostability depends on methoxy substitution patterns; bulky groups reduce degradation .

Table 1 : Analogous Benzophenone Solubility Data

| Compound | Solubility in Ethanol | Solubility in Water | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone | High | Low | |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Moderate | Insoluble |

How do substituent positions influence biological activity?

Advanced

The anti-fungal and anti-inflammatory activities of benzophenones correlate with substituent electronic and steric effects:

- Methoxy groups : Electron-donating methoxy groups at positions 4/5 enhance resonance stabilization of the carbonyl group, increasing interaction with biological targets (e.g., enzyme active sites) .

- Methyl groups : A 2-methyl group (as in the title compound) may improve lipophilicity, enhancing membrane permeability .

Q. Methodological Insight :

- QSAR studies : Use computational tools (e.g., molecular docking) to model substituent effects on binding affinity.

- In vitro assays : Compare IC₅₀ values against fungal strains (e.g., Candida albicans) to validate substituent contributions .

What challenges arise in crystallizing this compound?

Q. Advanced

- Polymorphism : Multiple crystal forms may arise due to flexible methoxy/methyl groups.

- Hydrogen bonding : Competition between O—H⋯O and C—H⋯O interactions complicates packing predictions .

- Refinement : SHELXL’s restraints (e.g., DFIX, SIMU) are essential for modeling disordered substituents .

How can computational methods predict the reactivity of this compound?

Q. Advanced

- DFT calculations : Optimize geometry using Gaussian or ORCA to study charge distribution (e.g., Mulliken charges on carbonyl oxygen) .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for functionalization (e.g., methoxy-directed electrophilic substitution) .

What strategies optimize yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.